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molecular formula C4H4O3 B3065980 Succinic anhydride-1,4-13C2 CAS No. 67519-25-9

Succinic anhydride-1,4-13C2

Cat. No. B3065980
M. Wt: 102.06 g/mol
InChI Key: RINCXYDBBGOEEQ-CQDYUVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05393891

Procedure details

A stock solution of succinic anhydride was prepared by dissolving 24.3 mg in 1.635 ml of dimethylformamide (DMF). 2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2 -Aminoethyl)-4-Quinolinecarboxylic Acid, Sodium Salt (10 mg) was placed in a glass vial along with 161 μl succinic anhydride stock solution and 9 μl dry triethylamine. This was stirred overnight in the dark at room temperature. A stock solution of Disuccinimdyl carbonate (DSC) was prepared by dissolving 62.4 mg of DSC into 1.59 ml of dry DMF. 174 μl of the DSC stock and 9 μl of dry triethylamine were added to the 2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4Quinolinecarboxylic Acid, Sodium Salt-succinamic acid solution for activation. This was stirred for one hour in the dark at room temperature. Half of the activated 2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4-Quinolinecarboxylic Acid, Sodium Salt-succinamic acid solution was rapidly added to either BSA or KLH solutions (26 mg protein dissolved in 43.3 ml of 0.15M sodium bicarbonate, pH 8.1) and gently agitated overnight in the dark at 4° C. After coupling, the immunogens were dialyzed against three changes of PBS to remove any free hapten and excess coupling reagents as described in Chemistry of Protein Conjugation and Cross-Linking, S. Wong, CRC Press, 1991, which is hereby incorporated by reference. Haptens were also conjugated to OA using this method.
Name
Quantity
1.59 mL
Type
solvent
Reaction Step One
Name
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4Quinolinecarboxylic Acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Sodium Salt-succinamic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9 μL
Type
solvent
Reaction Step Two
Quantity
9 μL
Type
solvent
Reaction Step Three
Name
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2 -Aminoethyl)-4-Quinolinecarboxylic Acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mg
Type
reactant
Reaction Step Five
Quantity
161 μL
Type
reactant
Reaction Step Six
Name
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4-Quinolinecarboxylic Acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Sodium Salt-succinamic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
43.3 mL
Type
solvent
Reaction Step Seven
Quantity
1.635 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
FC1C=CC=CC=1C1C=CC(C2C(C)=C([C:25]([OH:27])=[O:26])C3C(=CC=C(CCN)C=3)N=2)=CC=1.[Na].[C:32]1(=[O:38])[O:37][C:35](=[O:36])[CH2:34][CH2:33]1.C([O-])(=O)CCC([NH-])=[O:43].[Na+].[Na+]>CN(C)C=O.C(=O)(O)[O-].[Na+].C(N(CC)CC)C>[C:35]1(=[O:36])[O:37][C:32](=[O:38])[CH2:33][CH2:34]1.[C:25](=[O:26])([O-:43])[O-:27] |f:3.4.5,7.8,^1:30|

Inputs

Step One
Name
Quantity
1.59 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4Quinolinecarboxylic Acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)CCN
Name
Sodium Salt-succinamic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)[NH-])(=O)[O-].[Na+].[Na+]
Name
Quantity
9 μL
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
9 μL
Type
solvent
Smiles
C(C)N(CC)CC
Step Four
Name
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2 -Aminoethyl)-4-Quinolinecarboxylic Acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)CCN
Step Five
Name
Quantity
10 mg
Type
reactant
Smiles
[Na]
Step Six
Name
Quantity
161 μL
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Step Seven
Name
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4-Quinolinecarboxylic Acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)CCN
Name
Sodium Salt-succinamic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)[NH-])(=O)[O-].[Na+].[Na+]
Name
Quantity
43.3 mL
Type
solvent
Smiles
C([O-])(O)=O.[Na+]
Step Eight
Name
Quantity
1.635 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This was stirred overnight in the dark at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This was stirred for one hour in the dark at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the immunogens were dialyzed against three changes of PBS
CUSTOM
Type
CUSTOM
Details
to remove any free hapten and excess coupling reagents

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CCC(=O)O1)=O
Name
Type
product
Smiles
C([O-])([O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05393891

Procedure details

A stock solution of succinic anhydride was prepared by dissolving 24.3 mg in 1.635 ml of dimethylformamide (DMF). 2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2 -Aminoethyl)-4-Quinolinecarboxylic Acid, Sodium Salt (10 mg) was placed in a glass vial along with 161 μl succinic anhydride stock solution and 9 μl dry triethylamine. This was stirred overnight in the dark at room temperature. A stock solution of Disuccinimdyl carbonate (DSC) was prepared by dissolving 62.4 mg of DSC into 1.59 ml of dry DMF. 174 μl of the DSC stock and 9 μl of dry triethylamine were added to the 2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4Quinolinecarboxylic Acid, Sodium Salt-succinamic acid solution for activation. This was stirred for one hour in the dark at room temperature. Half of the activated 2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4-Quinolinecarboxylic Acid, Sodium Salt-succinamic acid solution was rapidly added to either BSA or KLH solutions (26 mg protein dissolved in 43.3 ml of 0.15M sodium bicarbonate, pH 8.1) and gently agitated overnight in the dark at 4° C. After coupling, the immunogens were dialyzed against three changes of PBS to remove any free hapten and excess coupling reagents as described in Chemistry of Protein Conjugation and Cross-Linking, S. Wong, CRC Press, 1991, which is hereby incorporated by reference. Haptens were also conjugated to OA using this method.
Name
Quantity
1.59 mL
Type
solvent
Reaction Step One
Name
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4Quinolinecarboxylic Acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Sodium Salt-succinamic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9 μL
Type
solvent
Reaction Step Two
Quantity
9 μL
Type
solvent
Reaction Step Three
Name
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2 -Aminoethyl)-4-Quinolinecarboxylic Acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mg
Type
reactant
Reaction Step Five
Quantity
161 μL
Type
reactant
Reaction Step Six
Name
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4-Quinolinecarboxylic Acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Sodium Salt-succinamic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
43.3 mL
Type
solvent
Reaction Step Seven
Quantity
1.635 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
FC1C=CC=CC=1C1C=CC(C2C(C)=C([C:25]([OH:27])=[O:26])C3C(=CC=C(CCN)C=3)N=2)=CC=1.[Na].[C:32]1(=[O:38])[O:37][C:35](=[O:36])[CH2:34][CH2:33]1.C([O-])(=O)CCC([NH-])=[O:43].[Na+].[Na+]>CN(C)C=O.C(=O)(O)[O-].[Na+].C(N(CC)CC)C>[C:35]1(=[O:36])[O:37][C:32](=[O:38])[CH2:33][CH2:34]1.[C:25](=[O:26])([O-:43])[O-:27] |f:3.4.5,7.8,^1:30|

Inputs

Step One
Name
Quantity
1.59 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4Quinolinecarboxylic Acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)CCN
Name
Sodium Salt-succinamic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)[NH-])(=O)[O-].[Na+].[Na+]
Name
Quantity
9 μL
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
9 μL
Type
solvent
Smiles
C(C)N(CC)CC
Step Four
Name
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2 -Aminoethyl)-4-Quinolinecarboxylic Acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)CCN
Step Five
Name
Quantity
10 mg
Type
reactant
Smiles
[Na]
Step Six
Name
Quantity
161 μL
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Step Seven
Name
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4-Quinolinecarboxylic Acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)CCN
Name
Sodium Salt-succinamic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)[NH-])(=O)[O-].[Na+].[Na+]
Name
Quantity
43.3 mL
Type
solvent
Smiles
C([O-])(O)=O.[Na+]
Step Eight
Name
Quantity
1.635 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This was stirred overnight in the dark at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This was stirred for one hour in the dark at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the immunogens were dialyzed against three changes of PBS
CUSTOM
Type
CUSTOM
Details
to remove any free hapten and excess coupling reagents

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CCC(=O)O1)=O
Name
Type
product
Smiles
C([O-])([O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05393891

Procedure details

A stock solution of succinic anhydride was prepared by dissolving 24.3 mg in 1.635 ml of dimethylformamide (DMF). 2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2 -Aminoethyl)-4-Quinolinecarboxylic Acid, Sodium Salt (10 mg) was placed in a glass vial along with 161 μl succinic anhydride stock solution and 9 μl dry triethylamine. This was stirred overnight in the dark at room temperature. A stock solution of Disuccinimdyl carbonate (DSC) was prepared by dissolving 62.4 mg of DSC into 1.59 ml of dry DMF. 174 μl of the DSC stock and 9 μl of dry triethylamine were added to the 2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4Quinolinecarboxylic Acid, Sodium Salt-succinamic acid solution for activation. This was stirred for one hour in the dark at room temperature. Half of the activated 2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4-Quinolinecarboxylic Acid, Sodium Salt-succinamic acid solution was rapidly added to either BSA or KLH solutions (26 mg protein dissolved in 43.3 ml of 0.15M sodium bicarbonate, pH 8.1) and gently agitated overnight in the dark at 4° C. After coupling, the immunogens were dialyzed against three changes of PBS to remove any free hapten and excess coupling reagents as described in Chemistry of Protein Conjugation and Cross-Linking, S. Wong, CRC Press, 1991, which is hereby incorporated by reference. Haptens were also conjugated to OA using this method.
Name
Quantity
1.59 mL
Type
solvent
Reaction Step One
Name
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4Quinolinecarboxylic Acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Sodium Salt-succinamic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9 μL
Type
solvent
Reaction Step Two
Quantity
9 μL
Type
solvent
Reaction Step Three
Name
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2 -Aminoethyl)-4-Quinolinecarboxylic Acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mg
Type
reactant
Reaction Step Five
Quantity
161 μL
Type
reactant
Reaction Step Six
Name
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4-Quinolinecarboxylic Acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Sodium Salt-succinamic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
43.3 mL
Type
solvent
Reaction Step Seven
Quantity
1.635 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
FC1C=CC=CC=1C1C=CC(C2C(C)=C([C:25]([OH:27])=[O:26])C3C(=CC=C(CCN)C=3)N=2)=CC=1.[Na].[C:32]1(=[O:38])[O:37][C:35](=[O:36])[CH2:34][CH2:33]1.C([O-])(=O)CCC([NH-])=[O:43].[Na+].[Na+]>CN(C)C=O.C(=O)(O)[O-].[Na+].C(N(CC)CC)C>[C:35]1(=[O:36])[O:37][C:32](=[O:38])[CH2:33][CH2:34]1.[C:25](=[O:26])([O-:43])[O-:27] |f:3.4.5,7.8,^1:30|

Inputs

Step One
Name
Quantity
1.59 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4Quinolinecarboxylic Acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)CCN
Name
Sodium Salt-succinamic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)[NH-])(=O)[O-].[Na+].[Na+]
Name
Quantity
9 μL
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
9 μL
Type
solvent
Smiles
C(C)N(CC)CC
Step Four
Name
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2 -Aminoethyl)-4-Quinolinecarboxylic Acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)CCN
Step Five
Name
Quantity
10 mg
Type
reactant
Smiles
[Na]
Step Six
Name
Quantity
161 μL
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Step Seven
Name
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4-Quinolinecarboxylic Acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)CCN
Name
Sodium Salt-succinamic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)[NH-])(=O)[O-].[Na+].[Na+]
Name
Quantity
43.3 mL
Type
solvent
Smiles
C([O-])(O)=O.[Na+]
Step Eight
Name
Quantity
1.635 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This was stirred overnight in the dark at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This was stirred for one hour in the dark at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the immunogens were dialyzed against three changes of PBS
CUSTOM
Type
CUSTOM
Details
to remove any free hapten and excess coupling reagents

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CCC(=O)O1)=O
Name
Type
product
Smiles
C([O-])([O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05393891

Procedure details

A stock solution of succinic anhydride was prepared by dissolving 24.3 mg in 1.635 ml of dimethylformamide (DMF). 2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2 -Aminoethyl)-4-Quinolinecarboxylic Acid, Sodium Salt (10 mg) was placed in a glass vial along with 161 μl succinic anhydride stock solution and 9 μl dry triethylamine. This was stirred overnight in the dark at room temperature. A stock solution of Disuccinimdyl carbonate (DSC) was prepared by dissolving 62.4 mg of DSC into 1.59 ml of dry DMF. 174 μl of the DSC stock and 9 μl of dry triethylamine were added to the 2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4Quinolinecarboxylic Acid, Sodium Salt-succinamic acid solution for activation. This was stirred for one hour in the dark at room temperature. Half of the activated 2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4-Quinolinecarboxylic Acid, Sodium Salt-succinamic acid solution was rapidly added to either BSA or KLH solutions (26 mg protein dissolved in 43.3 ml of 0.15M sodium bicarbonate, pH 8.1) and gently agitated overnight in the dark at 4° C. After coupling, the immunogens were dialyzed against three changes of PBS to remove any free hapten and excess coupling reagents as described in Chemistry of Protein Conjugation and Cross-Linking, S. Wong, CRC Press, 1991, which is hereby incorporated by reference. Haptens were also conjugated to OA using this method.
Name
Quantity
1.59 mL
Type
solvent
Reaction Step One
Name
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4Quinolinecarboxylic Acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Sodium Salt-succinamic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9 μL
Type
solvent
Reaction Step Two
Quantity
9 μL
Type
solvent
Reaction Step Three
Name
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2 -Aminoethyl)-4-Quinolinecarboxylic Acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mg
Type
reactant
Reaction Step Five
Quantity
161 μL
Type
reactant
Reaction Step Six
Name
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4-Quinolinecarboxylic Acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Sodium Salt-succinamic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
43.3 mL
Type
solvent
Reaction Step Seven
Quantity
1.635 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
FC1C=CC=CC=1C1C=CC(C2C(C)=C([C:25]([OH:27])=[O:26])C3C(=CC=C(CCN)C=3)N=2)=CC=1.[Na].[C:32]1(=[O:38])[O:37][C:35](=[O:36])[CH2:34][CH2:33]1.C([O-])(=O)CCC([NH-])=[O:43].[Na+].[Na+]>CN(C)C=O.C(=O)(O)[O-].[Na+].C(N(CC)CC)C>[C:35]1(=[O:36])[O:37][C:32](=[O:38])[CH2:33][CH2:34]1.[C:25](=[O:26])([O-:43])[O-:27] |f:3.4.5,7.8,^1:30|

Inputs

Step One
Name
Quantity
1.59 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4Quinolinecarboxylic Acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)CCN
Name
Sodium Salt-succinamic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)[NH-])(=O)[O-].[Na+].[Na+]
Name
Quantity
9 μL
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
9 μL
Type
solvent
Smiles
C(C)N(CC)CC
Step Four
Name
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2 -Aminoethyl)-4-Quinolinecarboxylic Acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)CCN
Step Five
Name
Quantity
10 mg
Type
reactant
Smiles
[Na]
Step Six
Name
Quantity
161 μL
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Step Seven
Name
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4-Quinolinecarboxylic Acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)CCN
Name
Sodium Salt-succinamic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)[NH-])(=O)[O-].[Na+].[Na+]
Name
Quantity
43.3 mL
Type
solvent
Smiles
C([O-])(O)=O.[Na+]
Step Eight
Name
Quantity
1.635 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This was stirred overnight in the dark at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This was stirred for one hour in the dark at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the immunogens were dialyzed against three changes of PBS
CUSTOM
Type
CUSTOM
Details
to remove any free hapten and excess coupling reagents

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CCC(=O)O1)=O
Name
Type
product
Smiles
C([O-])([O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05393891

Procedure details

A stock solution of succinic anhydride was prepared by dissolving 24.3 mg in 1.635 ml of dimethylformamide (DMF). 2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2 -Aminoethyl)-4-Quinolinecarboxylic Acid, Sodium Salt (10 mg) was placed in a glass vial along with 161 μl succinic anhydride stock solution and 9 μl dry triethylamine. This was stirred overnight in the dark at room temperature. A stock solution of Disuccinimdyl carbonate (DSC) was prepared by dissolving 62.4 mg of DSC into 1.59 ml of dry DMF. 174 μl of the DSC stock and 9 μl of dry triethylamine were added to the 2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4Quinolinecarboxylic Acid, Sodium Salt-succinamic acid solution for activation. This was stirred for one hour in the dark at room temperature. Half of the activated 2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4-Quinolinecarboxylic Acid, Sodium Salt-succinamic acid solution was rapidly added to either BSA or KLH solutions (26 mg protein dissolved in 43.3 ml of 0.15M sodium bicarbonate, pH 8.1) and gently agitated overnight in the dark at 4° C. After coupling, the immunogens were dialyzed against three changes of PBS to remove any free hapten and excess coupling reagents as described in Chemistry of Protein Conjugation and Cross-Linking, S. Wong, CRC Press, 1991, which is hereby incorporated by reference. Haptens were also conjugated to OA using this method.
Name
Quantity
1.59 mL
Type
solvent
Reaction Step One
Name
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4Quinolinecarboxylic Acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Sodium Salt-succinamic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9 μL
Type
solvent
Reaction Step Two
Quantity
9 μL
Type
solvent
Reaction Step Three
Name
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2 -Aminoethyl)-4-Quinolinecarboxylic Acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mg
Type
reactant
Reaction Step Five
Quantity
161 μL
Type
reactant
Reaction Step Six
Name
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4-Quinolinecarboxylic Acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Sodium Salt-succinamic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
43.3 mL
Type
solvent
Reaction Step Seven
Quantity
1.635 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
FC1C=CC=CC=1C1C=CC(C2C(C)=C([C:25]([OH:27])=[O:26])C3C(=CC=C(CCN)C=3)N=2)=CC=1.[Na].[C:32]1(=[O:38])[O:37][C:35](=[O:36])[CH2:34][CH2:33]1.C([O-])(=O)CCC([NH-])=[O:43].[Na+].[Na+]>CN(C)C=O.C(=O)(O)[O-].[Na+].C(N(CC)CC)C>[C:35]1(=[O:36])[O:37][C:32](=[O:38])[CH2:33][CH2:34]1.[C:25](=[O:26])([O-:43])[O-:27] |f:3.4.5,7.8,^1:30|

Inputs

Step One
Name
Quantity
1.59 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4Quinolinecarboxylic Acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)CCN
Name
Sodium Salt-succinamic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)[NH-])(=O)[O-].[Na+].[Na+]
Name
Quantity
9 μL
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
9 μL
Type
solvent
Smiles
C(C)N(CC)CC
Step Four
Name
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2 -Aminoethyl)-4-Quinolinecarboxylic Acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)CCN
Step Five
Name
Quantity
10 mg
Type
reactant
Smiles
[Na]
Step Six
Name
Quantity
161 μL
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Step Seven
Name
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4-Quinolinecarboxylic Acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)CCN
Name
Sodium Salt-succinamic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)[NH-])(=O)[O-].[Na+].[Na+]
Name
Quantity
43.3 mL
Type
solvent
Smiles
C([O-])(O)=O.[Na+]
Step Eight
Name
Quantity
1.635 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This was stirred overnight in the dark at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This was stirred for one hour in the dark at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the immunogens were dialyzed against three changes of PBS
CUSTOM
Type
CUSTOM
Details
to remove any free hapten and excess coupling reagents

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CCC(=O)O1)=O
Name
Type
product
Smiles
C([O-])([O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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